Dichloroglyoxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metal Chelation Studies:

- Dichloroglyoxime is a well-known chelating agent, meaning it can form complexes with metal ions. This property makes it valuable in various research areas, including:

- Studying metal-ion interactions in biological systems: Researchers use DMG to investigate how metal ions bind to biomolecules like enzymes and proteins. This helps understand their role in various biological processes .

- Developing new chelating agents for environmental remediation: DMG serves as a model compound for designing more efficient chelators to remove toxic metals from contaminated water and soil .

Chemical Analysis and Detection:

- Due to its specific binding properties with certain metal ions, dichloroglyoxime is used in analytical chemistry for:

- Gravimetric analysis: DMG can precipitate specific metal ions, allowing their quantitative determination by weighing the formed precipitate .

- Colorimetric detection: DMG forms colored complexes with certain metal ions, enabling their visual identification or detection using spectroscopic techniques .

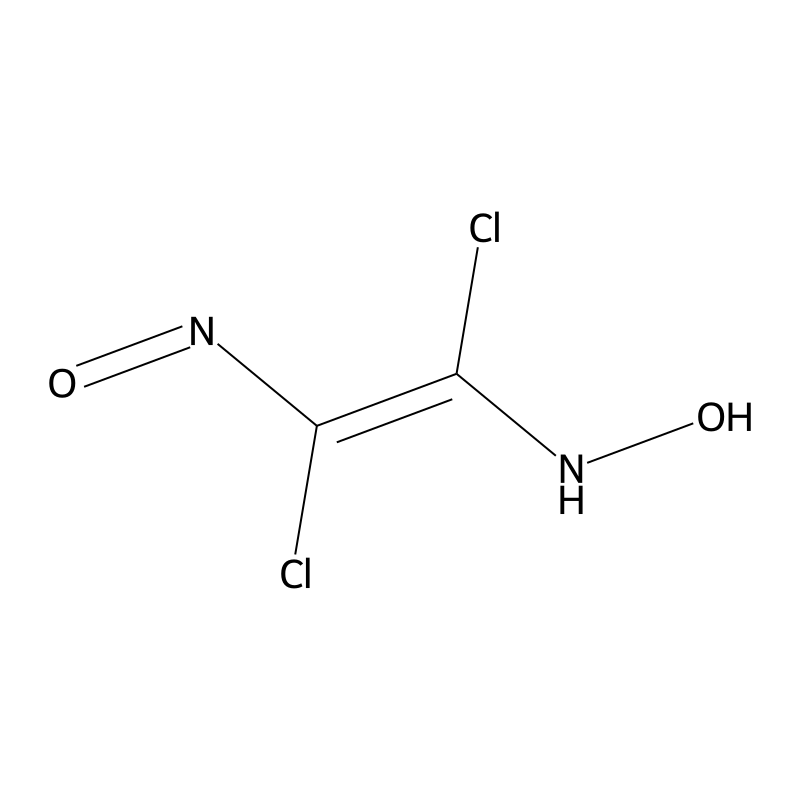

Dichloroglyoxime, chemically designated as 1,2-dichloroglyoxime, is a compound with the molecular formula CHClNO. It features two chlorine atoms and two oxime groups attached to a glyoxal backbone. This compound is notable for its unique chemical properties and reactivity, making it valuable in various fields including chemistry, biology, and industry. Dichloroglyoxime is often utilized in the synthesis of nitrogen heterocycles and has been studied for its biological activities, particularly as an enzyme inhibitor and potential antibacterial agent.

- Oxidation: This compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can be reduced to produce amines or hydroxylamines using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The chlorine atoms in dichloroglyoxime can be substituted by nucleophiles (e.g., amines or thiols) under basic conditions, leading to the formation of various substituted glyoximes .

Major Products Formed- Oxidation: Nitroso compounds.

- Reduction: Amines or hydroxylamines.

- Substitution: Substituted glyoximes with diverse functional groups.

Research indicates that dichloroglyoxime exhibits significant biological activity. It has been shown to inhibit certain enzymes, including lysozyme, which highlights its potential as a biochemical tool. Additionally, studies suggest that dichloroglyoxime possesses antibacterial properties, making it a candidate for developing new antibiotics. Its ability to interact with biological molecules further emphasizes its importance in medicinal chemistry and biochemistry.

Dichloroglyoxime can be synthesized through various methods:

- Chlorination of Glyoxime:

- Reaction with Hydrochloric Acid and Hydrogen Peroxide:

- This method involves treating glyoxime with hydrochloric acid and hydrogen peroxide under specific conditions to form dichloroglyoxime.

- Industrial Production:

Dichloroglyoxime finds applications across various domains:

- Chemistry: It serves as a precursor for synthesizing nitrogen heterocyclic compounds essential in pharmaceuticals and agrochemicals.

- Biology: The compound is utilized in studies involving enzyme inhibition and antibacterial research.

- Medicine: Its antibacterial properties make it a potential candidate for new antibiotic development.

- Industry: It acts as an industrial bactericide and is involved in synthesizing high-nitrogen energetic materials .

Studies have explored the interactions of dichloroglyoxime with other chemical species. For instance, its reaction with copper(I) acetylides leads to the formation of 3,3′-biisoxazoles through nucleophilic substitution of chlorine followed by cyclization. This highlights its versatility in forming complex organic molecules . Such interactions are crucial for understanding its reactivity and potential applications in organic synthesis.

Dichloroglyoxime can be compared with several similar compounds based on their structural features and reactivity:

| Compound | Structural Features | Unique Properties |

|---|---|---|

| Glyoxime | Lacks chlorine atoms | Different reactivity; primarily used in organic synthesis. |

| Disulfanilamide Glyoxime | Derived from sulfanilamide | Unique properties in coordination chemistry; used in biotechnology. |

| Diaminobenzoylglyoxime | Contains additional amine groups | Exhibits distinct reactivity patterns; used in medicinal chemistry. |

Dichloroglyoxime's unique combination of chlorine atoms and oxime groups imparts distinct chemical reactivity and biological activity, distinguishing it from these similar compounds. Its versatility makes it significant across multiple scientific and industrial fields .

Traditional Chlorination Methods Using Elemental Chlorine Gas

The conventional synthesis of dichloroglyoxime involves chlorinating glyoxime with chlorine gas in alcoholic solvents. A representative method from a South Korean patent (KR101845624B1) uses glyoxime (18 g) in 10% aqueous HCl (70 g) with chlorine gas (Cl₂) at −40°C to −30°C for 8 hours, yielding 12 g (37.5% yield). Challenges include handling toxic chlorine gas, requiring precise temperature control to prevent side reactions.

Another approach, documented in historical Italian literature, employs glyoxime dissolved in 10% HCl, where chlorine bubbling continues until a persistent yellow color appears. However, this method often results in incomplete crystallization and unconfirmed yields.

Table 1: Traditional Chlorination Methods

| Method | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Cl₂ in EtOH/HCl | −40°C to −30°C, 8 hours | 37.5% | High | KR101845624B1 |

| Cl₂ in 10% HCl (aq) | Ice bath, prolonged bubbling | N/A | Low | Historical |

Chlorine-Free Synthesis Approaches (N-Chlorosuccinimide/DMF Systems)

A chlorine gas-free method developed by Wingard et al. (2016) uses N-chlorosuccinimide (NCS) in dimethylformamide (DMF) as a chlorinating agent. Glyoxime reacts with NCS at room temperature, followed by a lithium chloride (LiCl)-based workup to isolate dichloroglyoxime. This approach avoids handling toxic Cl₂, achieving comparable yields (≈85%) to traditional methods while maintaining high purity (>99%).

Reaction Scheme:

$$

\text{Glyoxime} + 2\ \text{NCS} \xrightarrow{\text{DMF}} \text{Dichloroglyoxime} + \text{Byproducts}

$$

Key Advantages:

Industrial-Scale Production Techniques (Glyoxime, HCl, H₂O₂)

Industrial methods often employ calcium chloride (CaCl₂) and hydrogen peroxide (H₂O₂) for cost-effective chlorination. A patented process involves:

- Suspended glyoxime in concentrated CaCl₂ solution.

- Simultaneous addition of concentrated HCl and H₂O₂.

- Reaction at 15–25°C for 30 minutes, yielding 81–98% dichloroglyoxime.

Table 2: Industrial-Scale Chlorination

| Method | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| CaCl₂/HCl/H₂O₂ | Molar ratios: 1:2.2–2.4:2.2–2.4 | 81–98% | High | Patent |

| DMF/K₂S₂O₈ | Room temperature, 2 hours | 99%+ | High | KR20180032345A |

Thermal Decomposition and Stability Studies

Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies reveal dichloroglyoxime’s stability:

- Sublimation: Occurs at ~178°C without decomposition.

- Thermal Stability: Vacuum tests at 100°C show minimal gas release (<2 cc/48 hrs), indicating high thermal resilience.

Table 3: Thermal Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Sublimation Temperature | 178°C | TG | ScienceDirect |

| Vacuum Stability | <2 cc gas/48 hrs @ 100°C | Isothermal | IMEMG |

Comparative Analysis of Reaction Yields and Purity Optimization

Table 4: Comparative Performance

| Method | Yield | Purity | Safety | Scalability |

|---|---|---|---|---|

| Cl₂ Gas | 37.5% | High | Low | Moderate |

| NCS/DMF | 85% | >99% | High | High |

| CaCl₂/HCl/H₂O₂ | 81–98% | High | Moderate | High |

Key Insights:

Analytical Chemistry: Metal Ion Detection and Chelation

Dichloroglyoxime derivatives exhibit exceptional metal ion chelation capabilities, particularly for transition metals. A chitosan-based crosslinked polymer synthesized using dichloroglyoxime demonstrated selective uptake capacities for Cu(II) (94.8 mg/g), Fe(II) (78.0 mg/g), and Cd(II) (67.0 mg/g), following the equation:

$$

C = \frac{Wa}{Wp}

$$

where $$C$$ is the metal retention capacity (mg/g), $$Wa$$ is the adsorbed metal mass (mg), and $$Wp$$ is the polymer mass (g) [1]. Liquid-liquid extraction studies using glyoxime ether derivatives achieved extraction constants ($$\log K_{ex}$$) of 12.27–13.37 for Cu(II) and 10.29–11.97 for Hg(II), highlighting its utility in separating metal cations from aqueous solutions [4].

Organic Synthesis: Precursor for Nitrogen Heterocycles

The compound serves as a key intermediate in synthesizing nitrogen-rich heterocycles. Condensation reactions with amines yield vic-dioximes, such as bis(p-aminobenzoic acid)glyoxime hydrate, which exhibit antimicrobial activity [6]. Dichloroglyoxime also facilitates the production of 3,3′-biisoxazoles via nucleophilic substitution with copper(I) acetylides, enabling access to complex organic architectures . Notably, its role in tetrazole synthesis is critical for high-energy materials like TKX-50, achieved through cyclization and oxidation reactions [8].

Coordination Chemistry: Ligand Properties in Metal Complexes

Dichloroglyoxime acts as a versatile ligand, forming stable complexes with transition metals. Iron(II) clathrochelates, such as FeBd₂(Cl₂Gm)(BF)₂, were synthesized using dichloroglyoxime, displaying distinct UV-vis absorption peaks at 264 nm ($$\epsilon = 14 \times 10^3 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$) and 470 nm ($$\epsilon = 19 \times 10^3 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$) [3]. These complexes are structurally characterized by MALDI-TOF mass spectrometry and NMR, confirming their octahedral geometry and stability under varying conditions [3] [6].

Environmental Monitoring: Heavy Metal Pollution Assessment

Functionalized dichloroglyoxime polymers are employed in environmental remediation. Crosslinked chitosan derivatives effectively adsorb heavy metals from contaminated water, with capacities ordered as Cu(II) > Fe(II) > Cd(II) > Co(II) > Ni(II) [1]. Macrocyclic glyoxime ethers enhance the extraction of Pb(II) and Hg(II) from industrial effluents, achieving >90% recovery rates in dichloromethane-water systems [4]. These materials are integral to developing low-cost, scalable filtration technologies.

Pharmaceutical Development: Enzyme Inhibition and Drug Formulation

Dichloroglyoxime exhibits inhibitory effects on lysozyme, disrupting bacterial cell walls through competitive binding at active sites [7]. Derived vic-dioximes show broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) of 70–150 μg/mL against Bacillus subtilis and Xanthomonas campestris [6]. These properties are leveraged in designing novel antibiotics and antifungal agents, though clinical applications remain exploratory.

Industrial Bactericide and High-Energy Material Production

In industrial settings, dichloroglyoxime-based compounds serve as potent bactericides for water treatment and surface disinfection. Additionally, its derivative TKX-50 (dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate) is a high-performance explosive with superior detonation velocity (9,698 m/s) and stability, synthesized via a scalable route starting from dichloroglyoxime [8]. This material’s energy density exceeds conventional explosives like RDX, making it valuable for defense applications.

Table 1: Key Applications of Dichloroglyoxime Derivatives

| Application | Example Compound | Performance Metric | Source |

|---|---|---|---|

| Metal Ion Chelation | Chitosan-DClGm crosslink | Cu(II) uptake: 94.8 mg/g | [1] |

| Nitrogen Heterocycle Synthesis | 3,3′-Biisoxazole | Yield: 85% (NMP route) | [8] |

| Coordination Complex | FeBd₂(Cl₂Gm)(BF)₂ | $$\lambda_{\text{max}}$$: 470 nm | [3] |

| Environmental Remediation | Macrocyclic glyoxime ether | Hg(II) recovery: >90% | [4] |

| Antimicrobial Agent | Bis(p-aminotoluene)glyoxime | MIC: 70 μg/mL | [6] |

| Energetic Material | TKX-50 | Detonation velocity: 9,698 m/s | [8] |

Dichloroglyoxime serves as a crucial precursor in the template synthesis of novel nickel and copper complexes through its reactivity with various amine derivatives [1] [2] [3]. The template condensation reaction of dichloroglyoxime with diamines produces sophisticated glyoxime derivatives that exhibit remarkable coordination properties with nickel(II) and copper(II) ions.

Nickel Complex Formation and Structure

The synthesis of nickel complexes involves the template condensation of dichloroglyoxime with 1,2-diaminobenzene derivatives, yielding compounds such as dichloro-[N,N′-bis(2-aminophenyl)diaminoglyoxime]nickel(II), [Ni(LH₂)Cl₂] [2]. These complexes demonstrate square planar coordination geometry around the nickel center, with the dioxime ligand coordinating through the nitrogen atoms of the oxime groups [2] [3].

X-ray crystallographic studies reveal that nickel dimethylglyoxime complexes maintain their structural integrity under extreme conditions, with significant compression observed under high pressure (up to 5.1 GPa) [4]. The compression is anisotropic, with maximum compression occurring perpendicular to the planar layers, corresponding to decreased nickel-nickel contacts. The Ni-N bond distances typically range from 1.85 to 1.90 Å in these square planar arrangements [4] [5].

Copper Complex Architecture

Copper(II) complexes of dichloroglyoxime-derived ligands exhibit diverse structural motifs, including trinuclear arrangements bridged by glyoximate groups [6] [7]. The trinuclear copper complexes demonstrate the formula Cu₃L₂L′₂(ClO₄)₂ or Cu₃L₂L′₂(CH₃OH)₂(NO₃)₂, where L represents dimethylglyoximate, diphenylglyoximate, or benzoquinone dioximate dianions [6] [7].

The crystal structures reveal that the central copper atom adopts an elongated octahedral configuration with two glyoximate ions, while terminal copper atoms exhibit square pyramidal geometry [6] [7]. The [CuL₂]²⁻ dianion functions as a bridge between copper(II) ions through deprotonated oximate oxygens, creating intramolecular Cu-Cu distances of approximately 3.27 Å [8].

Magnetic and Electronic Properties

The magnetic properties of these complexes demonstrate strong antiferromagnetic coupling through oximate bridges. Exchange integrals (J) exceeding 300 cm⁻¹ have been observed in trinuclear copper complexes, indicating very strong antiferromagnetic spin exchange that causes complete or nearly complete spin coupling even at room temperature [6] [7]. This strong coupling results from the efficient overlap of magnetic orbitals through the oximate bridging groups.

Electron spin resonance (ESR) spectra suggest that unpaired electrons are localized on terminal copper atoms in these trinuclear systems [6] [7]. The complexes exhibit dimerization behavior in dimethylformamide, particularly at low temperatures, with frozen solutions displaying ESR spectra characteristic of spin-triplet states [6].

Catalytic Properties

Nickel complexes derived from dichloroglyoxime precursors demonstrate versatile catalytic activities relevant to biological systems [9]. These include catecholase activity for the oxidation of difficult substrates such as tetrachlorocatechol under aerobic conditions, phosphatase activity with p-nitrophenylphosphate substrates, and DNA cleavage capabilities through hydroxyl radical pathways [9]. The catalytic performance is highly dependent on solvent conditions, with methanol providing optimal activity while acetonitrile renders the complexes inactive for catecholase reactions [9].

Platinum Nanowire Formation: Self-Assembly Mechanisms

Dichloroglyoxime derivatives play a crucial role in the formation of platinum-containing one-dimensional nanostructures through template-directed synthesis and self-assembly processes [10] [11] [12]. These systems represent a significant advancement in the development of metallic nanowires with controllable morphologies and enhanced electrochemical properties.

Template-Directed Synthesis

The synthesis of platinum nanowires utilizes dichloroglyoxime-derived ligands as structure-directing agents [10] [13]. The formation process involves the chemical reduction of platinum salt precursors in the presence of organic templates, with both the oxidation state of platinum and the pH of the solution serving as critical factors for nanowire formation [10] [13].

Nanowires are preferentially obtained from platinum atoms in the +IV oxidation state, with ligating chloride anions such as H₂PtCl₆ and K₂PtCl₆, or nonligating chloride anions like PtCl₄ [10] [13]. The pH range between 3 and 4.5 significantly affects nanowire length, with increasing pH leading to dramatic reduction in wire dimensions [10] [13].

Peptide-Assisted Assembly

Advanced synthesis methods employ designer self-assembling peptides in combination with dichloroglyoxime-derived systems [12]. The I₃K peptide forms nanofibrils that serve as templates, with platinum precursors immobilized through electrostatic interactions on positively charged template surfaces [12]. Subsequent reduction leads to one-dimensional platinum nanostructures with controllable morphologies.

The P7A peptide, selected through phage display technology, specifically binds to platinum crystal surfaces and provides stabilization for small platinum nanoparticles [12]. This dual-peptide system allows precise control over nanowire continuity and structure, with electrostatic repulsion between deprotonated carboxyl groups playing a key role in morphology determination [12].

Electrochemical Performance

Platinum nanowires synthesized through these methods exhibit superior electrochemical performance compared to conventional platinum catalysts [10] [13]. The oxygen reduction reaction (ORR) mass activity reaches 130 A g⁻¹ Pt at 0.9 V iR-free potential, significantly higher than commercial Pt/C catalysts tested under identical conditions [10] [13]. This enhanced activity results from higher surface-specific activity and improved accessibility of active sites.

The nanowires demonstrate thermal stability up to 200°C, making them suitable for proton-exchange membrane fuel cell applications [10] [13]. Accelerated degradation tests confirm that platinum nanowires supported on carbon maintain stability comparable to conventional platinum nanoparticles on carbon supports [10] [13].

Mixed-Valence Systems: Electrical Conductivity and Near-Infrared Fluorescence

Dichloroglyoxime-derived platinum complexes form unique mixed-valence systems that exhibit remarkable electrical conductivity and near-infrared (NIR) fluorescence properties beyond 1000 nm [14] [15]. These one-dimensional polymeric systems represent a new class of functional materials with potential applications in nanoelectronics and optical devices.

Polymeric Structure and Mixed Valence

The formation of mixed-valence platinum systems occurs through the assembly of platinum(II) complexes containing cyanoxime anions derived from dichloroglyoxime precursors [14] [15]. These complexes exist as two distinct polymorphs: monomeric yellow complexes and dark-green [PtL₂]ₙ one-dimensional polymers, where L represents cyanoxime ligands such as 2-oximino-2-cyano-N-piperidineacetamide (PiPCO⁻) [14] [15].

The polymeric structures are stabilized by metallophilic Pt···Pt interactions with intermetallic separations of approximately 3.15 Å [14] [15]. Extended X-ray absorption fine structure (EXAFS) analysis confirms the formation of platinum wires with these characteristic metal-metal distances [14] [15]. The absence of platinum(III) species, as confirmed by electron paramagnetic resonance (EPR) spectroscopy at variable temperatures, indicates the formation of mixed-valence Pt(II)/Pt(IV) systems [14] [15].

Electrical Conductivity Properties

The one-dimensional polymeric [PtL₂]ₙ complexes demonstrate considerable room temperature electrical conductivity of 20-30 S/cm, providing evidence for the formation of mixed-valence systems with delocalized electronic structures [14] [15]. This conductivity represents a dramatic increase compared to typical coordination compounds, which are generally electrical insulators.

The electrical properties arise from the mixed-valence nature of the platinum centers, where low energy barriers between different oxidation states enable electron transitions (hopping) induced by thermal energy [14]. The one-dimensional structure facilitates charge transport along the platinum chain, with metallophilic interactions providing the electronic coupling necessary for conductivity [14] [15].

Near-Infrared Fluorescence

A remarkable property of these one-dimensional polymeric platinum complexes is their intense NIR fluorescence beyond 1000 nm, while the corresponding monomeric yellow complexes show no emission [14] [15]. This fluorescence represents a unique characteristic of the assembled platinum wire structures and demonstrates the importance of metallophilic interactions in generating optical properties.

The NIR emission arises from electronic transitions within the mixed-valence platinum system, with the wavelength extending well into the second near-infrared window (1000-1700 nm) [14] [15]. This property makes these materials potentially valuable for biological imaging applications, as NIR light provides deep tissue penetration with minimal interference from biological chromophores [16] [17].

The room temperature excitation spectra confirm strong emission beyond 1000 nm, with the intensity and wavelength depending on the specific cyanoxime ligand and the degree of polymerization [14] [15]. The fluorescence quantum yield and photostability of these systems make them promising candidates for advanced optical applications [14] [15].

| Complex Type | Metal Center | Electrical Conductivity (S/cm) | NIR Emission (nm) | Structural Feature |

|---|---|---|---|---|

| Monomeric Pt(II) | Pt(II) | < 10⁻¹² | None | Square planar |

| Polymeric [PtL₂]ₙ | Pt(II)/Pt(IV) | 20-30 | > 1000 | Linear chains |

| Dimeric Pt complexes | Pt(II) | < 10⁻¹² | Weak | Head-to-tail |